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molecular formula C13H14N2O2 B8324537 methyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate

methyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate

Cat. No. B8324537
M. Wt: 230.26 g/mol
InChI Key: SVTCLCPDRSWDOG-UHFFFAOYSA-N
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Patent
US08937184B2

Procedure details

Part D: To a magnetically stirred solution of methyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate (8.0 gram, 0.035 mol) in THF (100 ml) was added a solution of LiOH (1.68 gram) in water (100 ml). The resulting mixture was heated at 70° C. for 16 hours, allowed to attain room temperature and acidified with 2 molar equivalents of a 1N HCl solution. The formed precipitate was collected to give crude 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylic acid (7.0 gram, 93% yield). 1H-NMR (400 MHz, DMSO-d6): 2.31 (s, 3H), 2.43 (s, 3H), 7.56-7.61 (m, 2H), 7.66-7.71 (m, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:4]([CH3:11])=[C:5]([C:7]([O:9]C)=[O:8])[N:6]=1.[Li+].[OH-].Cl>C1COCC1.O>[CH3:1][C:2]1[N:3]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:4]([CH3:11])=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC=1N(C(=C(N1)C(=O)OC)C)C1=CC=CC=C1
Name
Quantity
1.68 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
The formed precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=C(N1)C(=O)O)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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